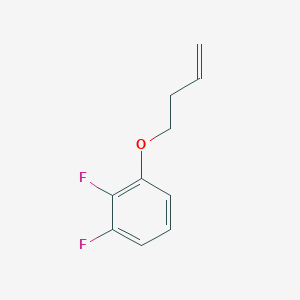
Benzene, 1-(3-butenyloxy)-2,3-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-butenyloxy)-2,3-difluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 3-butenyloxy group and two fluorine atoms at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-2,3-difluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of substitution reactions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: Benzene, 1-(3-butenyloxy)-2,3-difluoro- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering the functional groups attached to the benzene ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-(3-butenyloxy)-2,3-difluoro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-butenyloxy)-2,3-difluoro- involves its interaction with molecular targets and pathways. The presence of the 3-butenyloxy group and fluorine atoms can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Benzene, 1-(3-butenyloxy)-: This compound lacks the fluorine atoms and may have different reactivity and applications.
Benzene, 2,3-difluoro-: This compound lacks the 3-butenyloxy group and may exhibit different chemical properties.
Benzene, 1-(3-butenyloxy)-4-fluoro-: This compound has a different substitution pattern, which can affect its reactivity and applications.
Uniqueness: Benzene, 1-(3-butenyloxy)-2,3-difluoro- is unique due to the specific combination of the 3-butenyloxy group and fluorine atoms at the 2 and 3 positions. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
404579-01-7 |
|---|---|
Formule moléculaire |
C10H10F2O |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1-but-3-enoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H10F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h2,4-6H,1,3,7H2 |
Clé InChI |
CTAPJHSTGJZLIA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)
![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)
![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


